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Compound of Interest

Compound Name: Pentaerythritol triacrylate

Cat. No.: B3422966

This technical guide provides a comprehensive overview of the spectroscopic data for
pentaerythritol triacrylate, a trifunctional monomer widely utilized in the formulation of
coatings, inks, and adhesives. The following sections detail the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic characteristics of this compound, along with
standardized experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in the fields of polymer chemistry and drug
development.

Spectroscopic Data

The structural identity and purity of pentaerythritol triacrylate can be effectively determined
using a combination of NMR and IR spectroscopy. The key quantitative data from these
analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of
pentaerythritol triacrylate by probing the magnetic properties of its constituent atomic nuclei.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. The
expected chemical shifts, multiplicities, and coupling constants for pentaerythritol triacrylate
are presented in Table 1.

Table 1: *H NMR Spectroscopic Data for Pentaerythritol Triacrylate
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Chemical Shift o Coupling .

(PpM) Multiplicity Constants (J, Hz) Assignment
~6.4 Doublet of doublets J=17.4,15 trans-Vinyl H
~6.1 Doublet of doublets J=174,105 Vinyl H

~5.9 Doublet of doublets J=105,15 cis-Vinyl H
~4.2 Singlet - -CH2-0O(C=0)-
~3.6 Singlet - -CH2-OH

~2.5 Broad singlet - -OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact chemical
shifts and coupling constants may vary slightly depending on the solvent and concentration.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within
the molecule. The expected chemical shifts for pentaerythritol triacrylate are summarized in
Table 2.

Table 2: 13C NMR Spectroscopic Data for Pentaerythritol Triacrylate

Chemical Shift (ppm) Assignment
~166 C=0 (Ester)
~131 =CH (Vinyl)
~128 =CHz (Vinyl)
~63 -CH2-O(C=0)-
~61 -CH2-OH

~45 Quaternary C

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact chemical
shifts may vary slightly depending on the solvent and concentration.
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The characteristic IR absorption bands for pentaerythritol
triacrylate are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for Pentaerythritol Triacrylate

Wavenumber (cm—?) Assignment

~3500 O-H stretching (hydroxyl group)
~3040 =C-H stretching (vinyl group)
~2960 C-H stretching (aliphatic)

~1725 C=0 stretching (ester)

~1635 C=C stretching (vinyl group)
~1410 C-H bending (vinyl group)

~1190 C-O stretching (ester)

~985 =C-H bending (out-of-plane, trans)
~810 =C-H bending (out-of-plane, wag)

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR
spectroscopic data for pentaerythritol triacrylate.

NMR Spectroscopy Protocol

o Accurately weigh approximately 20-30 mg of pentaerythritol triacrylate into a clean, dry
NMR tube.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) to
the NMR tube.
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Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing.

Cap the NMR tube and gently agitate it until the sample is completely dissolved.
Insert the prepared NMR tube into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the *H NMR spectrum using a standard single-pulse experiment.

Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-
noise ratio.

Process the acquired free induction decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

Integrate the signals and determine the chemical shifts, multiplicities, and coupling
constants.

Following *H NMR acquisition, switch the spectrometer to the *3C nucleus frequency.
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of
2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance and sensitivity of the 13C nucleus.

Process the FID as described for the *H NMR spectrum.

Determine the chemical shifts of the carbon signals.

FT-IR Spectroscopy Protocol

o Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.
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» Place a small drop of pentaerythritol triacrylate directly onto the center of the ATR crystal.
e Lower the ATR press to ensure good contact between the sample and the crystal.

e Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Acquire the IR spectrum of the pentaerythritol triacrylate sample.

o Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm~1,
» Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

« ldentify and label the significant absorption bands in the spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
pentaerythritol triacrylate.
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NMR Spectroscopic Analysis Workflow
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Caption: Workflow for NMR Spectroscopic Analysis.
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FT-IR Spectroscopic Analysis Workflow
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Caption: Workflow for FT-IR Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Pentaerythritol Triacrylate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422966#spectroscopic-data-nmr-ir-of-
pentaerythritol-triacrylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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